3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one
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Overview
Description
3-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one is a complex organic compound featuring a piperazine ring, a phenyl group, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 4-fluorophenylpiperazine with appropriate reagents to introduce the piperazine moiety. Subsequent steps may include the formation of the dihydropyrimidinone ring and the attachment of the phenyl group.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical synthesis, ensuring the purity and consistency of the final product. This may include the use of reactors, purification techniques, and quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium-based oxidants may be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carbonyl compounds.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to derivatives of the original compound.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its therapeutic properties, including potential use as a drug candidate.
Industry: Applied in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperazine derivatives
Phenyl-containing heterocycles
Dihydropyrimidinone analogs
Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which may confer distinct biological or chemical properties compared to similar compounds.
Properties
IUPAC Name |
3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-phenylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c23-18-6-8-19(9-7-18)25-10-12-26(13-11-25)22(29)15-27-16-24-20(14-21(27)28)17-4-2-1-3-5-17/h1-9,14,16H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEAOSNEYWXFCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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